3-(azetidin-2-ylmethoxy)pyridine;dihydrochloride
CAS No.:
Cat. No.: VC18374685
Molecular Formula: C9H14Cl2N2O
Molecular Weight: 237.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14Cl2N2O |
|---|---|
| Molecular Weight | 237.12 g/mol |
| IUPAC Name | 3-(azetidin-2-ylmethoxy)pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H |
| Standard InChI Key | GVEVDINKRFDXFP-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC1COC2=CN=CC=C2.Cl.Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a pyridine ring substituted at the 3-position by a methoxy group connected to an azetidine ring. The azetidine (a four-membered nitrogen-containing heterocycle) introduces conformational rigidity, enhancing binding specificity to biological targets . The dihydrochloride salt form improves solubility and stability for laboratory handling .
Table 1: Key Molecular Properties
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies confirm the presence of distinct proton environments:
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Pyridine ring: Signals at δ 8.3–7.1 ppm (aromatic protons) .
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Azetidine ring: Protons resonate at δ 3.8–3.2 ppm (N–CH₂–O) and δ 2.9–2.5 ppm (N–CH₂).
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Hydrochloride protons: Broad peaks near δ 12.0 ppm in ¹H NMR .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Azetidine Formation: Cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions yields azetidine.
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Methoxy Bridge Installation: Mitsunobu coupling of azetidin-2-ylmethanol with 3-hydroxypyridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
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Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the dihydrochloride salt .
Table 2: Optimization Parameters for Mitsunobu Coupling
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 78% → 89% |
| Temperature | 0°C → RT | 65% → 82% |
| Reaction Time | 24 hours | Max yield |
Reactivity Profile
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Electrophilic Substitution: The pyridine ring undergoes nitration at the 5-position under HNO₃/H₂SO₄ conditions.
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Reductive Amination: The azetidine nitrogen participates in reductive coupling with carbonyl compounds (e.g., aldehydes) .
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Stability: Decomposition occurs above 200°C, releasing HCl gas.
Pharmacological Profile and Receptor Interactions
nAChR Modulation
3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride exhibits high affinity for α4β2 nAChRs (Ki = 0.62 nM), a subtype implicated in nicotine addiction and depression . Its (S)-enantiomer shows 10-fold greater selectivity over α3β4 and α7 subtypes .
Table 3: Binding Affinities for nAChR Subtypes
| Receptor Subtype | Ki (nM) | Selectivity vs. α4β2 |
|---|---|---|
| α4β2 | 0.62 | 1.0 |
| α3β4 | 520 | 839 |
| α7 | 1,200 | 1,935 |
Functional Activity
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Agonist Activity: Partial agonism (EC₅₀ = 38 nM) at α4β2 receptors, inducing receptor desensitization .
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Antidepressant Effects: In murine models, 10 mg/kg reduced immobility time in forced swim tests by 62%.
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Anti-Addiction Potential: Reduced nicotine self-administration in rats by 45% at 1 mg/kg .
| Compound | ED₅₀ (Depression) | ED₅₀ (Addiction) |
|---|---|---|
| 3-(Azetidin-2-ylmethoxy)pyridine | 3.2 mg/kg | 1.1 mg/kg |
| Sazetidine-A | 2.8 mg/kg | 0.9 mg/kg |
| Varenicline | 5.6 mg/kg | 1.5 mg/kg |
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